molecular formula C15H21N5O4S B11509448 Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate

Cat. No.: B11509448
M. Wt: 367.4 g/mol
InChI Key: IGMCCPGLKSRAJU-UHFFFAOYSA-N
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Description

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate typically involves multiple steps. One common method involves the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole, followed by further condensation with ethyl carbamate and subsequent reactions to introduce the sulfonyl and piperidinecarboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly method for producing triazolopyrimidines. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H21N5O4S

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 1-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H21N5O4S/c1-4-24-13(21)12-6-5-7-19(9-12)25(22,23)15-17-14-16-10(2)8-11(3)20(14)18-15/h8,12H,4-7,9H2,1-3H3

InChI Key

IGMCCPGLKSRAJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C

Origin of Product

United States

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